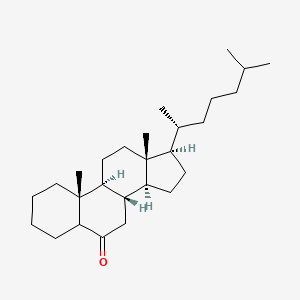
Cholestan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-6-one is a steroidal ketone with the molecular formula C27H46O It is a derivative of cholesterol and is characterized by the presence of a ketone group at the 6th position of the cholestane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholestan-6-one can be synthesized through several methods. One common approach involves the oxidation of cholesterol. For instance, the oxidation of cholesterol using reagents such as chromium trioxide or pyridinium chlorochromate can yield this compound . Another method involves the hydrogenation of cholest-4-en-3-one in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of cholesterol. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cholestan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form cholestane-3,6-dione.
Reduction: Reduction of this compound can yield cholestan-6-ol.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide and pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Thionyl chloride in pyridine can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cholestane-3,6-dione.
Reduction: Cholestan-6-ol.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cholestan-6-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cholestan-6-one involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit the production of nitric oxide and pro-inflammatory cytokines in microglial cells . This inhibition is mediated through the suppression of key signaling pathways involved in inflammation, such as the NF-κB pathway .
Vergleich Mit ähnlichen Verbindungen
Cholestan-6-one can be compared with other similar compounds, such as:
Cholestane-3,6-dione: Both compounds are derived from cholesterol, but cholestane-3,6-dione has an additional ketone group at the 3rd position.
Cholestan-6-ol: This compound is the reduced form of this compound and contains a hydroxyl group instead of a ketone group at the 6th position.
Cholestan-5,6-epoxide: This compound contains an epoxide group at the 5th and 6th positions and has different chemical reactivity compared to this compound.
This compound is unique due to its specific structural features and the variety of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22033-82-5 |
|---|---|
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
InChI-Schlüssel |
WSSZZUWWCXSGKJ-WFDUKQKSSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

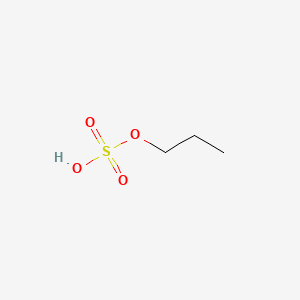

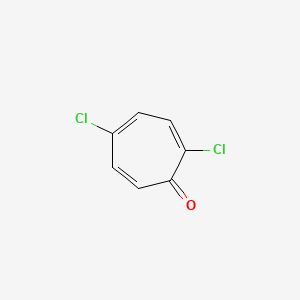
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

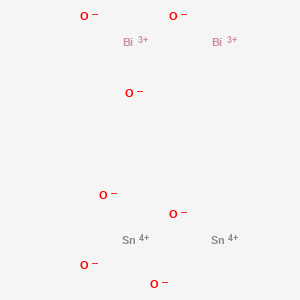
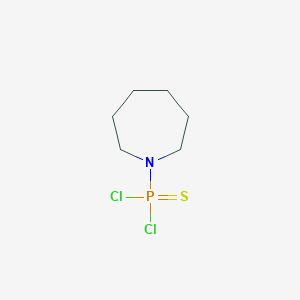
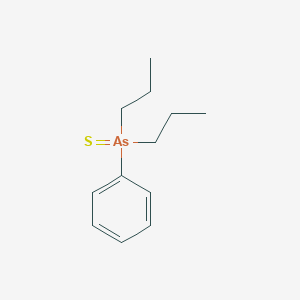
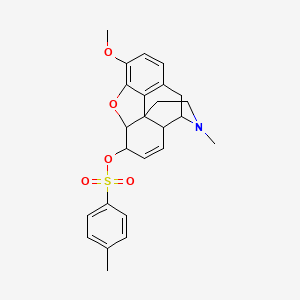
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


